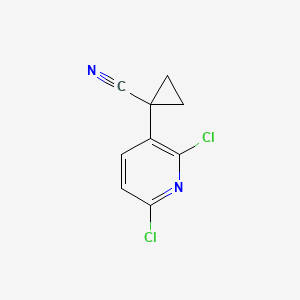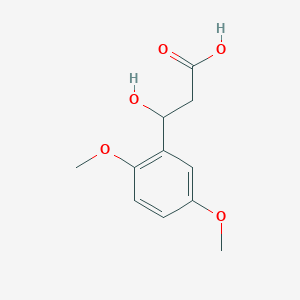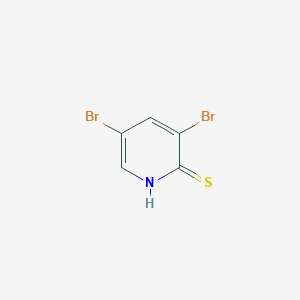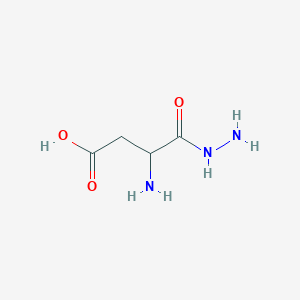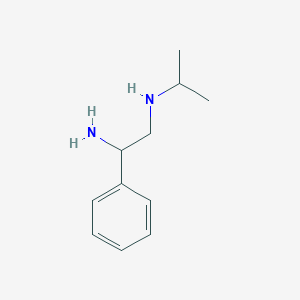![molecular formula C12H15NO6S B13564082 3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine CAS No. 96521-86-7](/img/structure/B13564082.png)
3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl-protected amino group and a methanesulfonyl group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group, followed by the introduction of the methanesulfonyl group. One common method includes:
Protection of the Amino Group: The amino group is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Introduction of the Methanesulfonyl Group: The protected amino acid is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.
Substitution: The methanesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: The free amino acid after removal of the benzyloxycarbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during reactions, while the methanesulfonyl group can participate in nucleophilic substitution reactions. These functional groups enable the compound to act as a versatile intermediate in various synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonylpropanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
Uniqueness
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid is unique due to its combination of a benzyloxycarbonyl-protected amino group and a methanesulfonyl group, which provides distinct reactivity and versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
96521-86-7 |
|---|---|
Molekularformel |
C12H15NO6S |
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
(2R)-3-methylsulfonyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO6S/c1-20(17,18)8-10(11(14)15)13-12(16)19-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
VHWGEDCFJOLPEW-JTQLQIEISA-N |
Isomerische SMILES |
CS(=O)(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CS(=O)(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
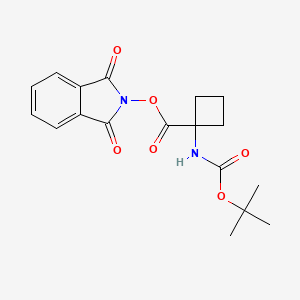
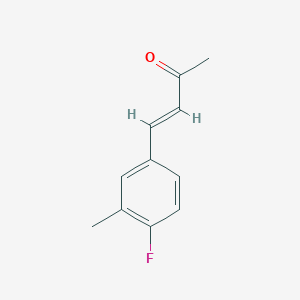
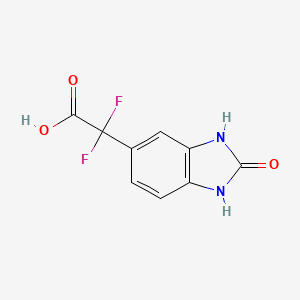
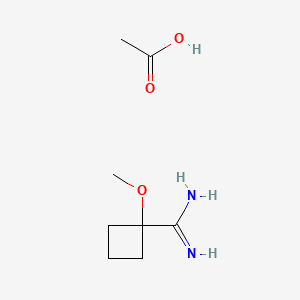
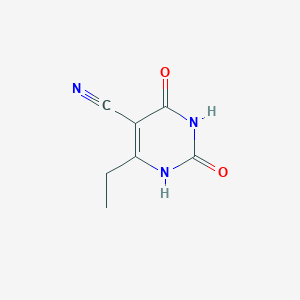
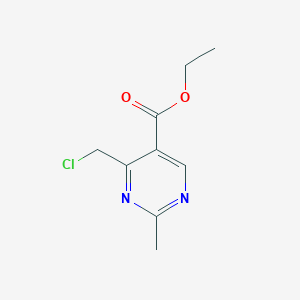
![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)
